molecular formula C18H19N3O4 B3598311 N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE

N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE

Cat. No.: B3598311
M. Wt: 341.4 g/mol
InChI Key: VDDQQQJQNOXLRO-UHFFFAOYSA-N
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Description

N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE: is a synthetic organic compound with the molecular formula C18H19N3O4 It is characterized by the presence of an isopropyl group, a nitrophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE typically involves the following steps:

    Acylation: The nitrophenyl compound is then acylated to introduce the acetyl group.

    Amidation: The acylated nitrophenyl compound undergoes amidation with an isopropylamine derivative to form the final product.

The reaction conditions for these steps generally involve the use of strong acids or bases, appropriate solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of This compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, efficiency, and safety. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE: undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups into the benzamide moiety.

Scientific Research Applications

N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE: has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group is known to participate in electron transfer reactions, while the benzamide moiety can interact with various enzymes and receptors. These interactions result in the modulation of biological processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

N-ISOPROPYL-2-{[2-(4-NITROPHENYL)ACETYL]AMINO}BENZAMIDE: can be compared with similar compounds such as:

    N-ISOPROPYL-2-{[2-(4-AMINOPHENYL)ACETYL]AMINO}BENZAMIDE: This compound has an amino group instead of a nitro group, leading to different chemical and biological properties.

    N-ISOPROPYL-2-{[2-(4-METHOXYPHENYL)ACETYL]AMINO}BENZAMIDE:

    N-ISOPROPYL-2-{[2-(4-CHLOROPHENYL)ACETYL]AMINO}BENZAMIDE: The chloro group introduces different electronic effects, influencing the compound’s behavior in chemical reactions.

These comparisons highlight the uniqueness of This compound

Properties

IUPAC Name

2-[[2-(4-nitrophenyl)acetyl]amino]-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4/c1-12(2)19-18(23)15-5-3-4-6-16(15)20-17(22)11-13-7-9-14(10-8-13)21(24)25/h3-10,12H,11H2,1-2H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDDQQQJQNOXLRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=CC=CC=C1NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795781
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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